3-Phenylbenzylamine

Übersicht

Beschreibung

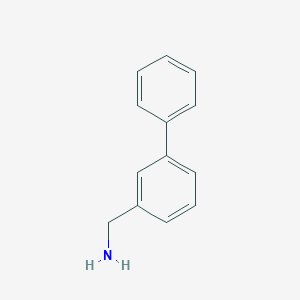

3-Phenylbenzylamine, also known as 1-phenyl-1-benzylamine, is an organic compound with the molecular formula C13H13N. It is characterized by a biphenyl structure where an amine group is attached to the third carbon of the benzyl ring. This compound appears as a colorless to light yellow liquid or crystal and has a melting point of 33-34 degrees Celsius and a boiling point of 282-284 degrees Celsius .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylbenzylamine can be synthesized through various methods. One common approach involves the condensation reaction of benzoic acid and phenethylamine under appropriate conditions . Another method includes the reaction of 3-chlorobenzylamine with phenylboronic acid .

Industrial Production Methods: Industrial production of this compound typically involves the use of benzoic acid and phenethylamine in a controlled environment to ensure high yield and purity. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8 degrees Celsius to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylbenzylamine undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: It can participate in amination, nitration, and sulfonation reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are less commonly documented.

Common Reagents and Conditions:

Amination: Typically involves the use of ammonia or primary amines.

Nitration: Requires concentrated nitric acid and sulfuric acid.

Sulfonation: Utilizes sulfuric acid or sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while sulfonation would produce sulfonated compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Phenylbenzylamine has been investigated for its potential therapeutic applications, especially in the context of enzyme inhibition and cancer treatment.

Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for specific enzymes. For instance, studies have shown that certain analogs can inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways, which is significant for developing treatments for cancers such as chronic lymphocytic leukemia (CLL) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted the synthesis of various phenyl isothiocyanate (ITC) analogs derived from benzylamine structures, which demonstrated significant anticancer activity through multiple mechanisms, including cytostatic effects . These findings suggest that this compound and its derivatives could be further explored as potential anticancer agents.

Biological Studies

This compound has been studied for its interactions with biological systems, particularly concerning polyamines and their metabolic pathways.

Polyamine Metabolism

Research involving the microsporidian parasite Encephalitozoon cuniculi showed that related bis(phenylbenzyl) analogs can serve as substrates for polyamine oxidase (PAO) activity. This indicates that such compounds may influence polyamine metabolism, potentially leading to therapeutic strategies against infections caused by this parasite . The competitive inhibition observed with these analogs suggests a mechanism by which they could disrupt normal metabolic processes in pathogens.

Material Science Applications

The unique structural properties of this compound derivatives make them suitable for various applications in material science.

Organic Electronics

The compound's ability to self-assemble and form ordered structures has implications for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of trifluoromethyl groups enhances the lipophilicity and electronic properties of these materials, making them promising candidates for advanced electronic applications .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound derivatives has been extensively documented, highlighting their versatility as building blocks in organic synthesis.

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| BW-1 | Reductive amination | 70 | Competitive inhibitor of PAO |

| ITC Analog 1 | Gabriel synthesis | 65 | Anticancer activity |

| ITC Analog 2 | Condensation reactions | 60 | Cytostatic effects |

This table summarizes key synthetic methods and biological activities associated with various derivatives of this compound, illustrating its potential as a scaffold for drug development.

Wirkmechanismus

The mechanism by which 3-Phenylbenzylamine exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The amine group in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Vergleich Mit ähnlichen Verbindungen

Benzylamine: A simpler compound with a single benzyl group attached to an amine group.

Phenylamine (Aniline): Contains a phenyl group attached to an amine group.

Comparison: 3-Phenylbenzylamine is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to simpler amines like benzylamine and phenylamine. The presence of an additional phenyl ring in this compound enhances its nucleophilicity and allows for more diverse chemical reactions .

Biologische Aktivität

3-Phenylbenzylamine, a compound with the molecular formula and a molecular weight of 183.25 g/mol, has garnered attention in various fields of biomedical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and relevant case studies.

- Chemical Formula : C₁₃H₁₃N

- Molecular Weight : 183.25 g/mol

- Boiling Point : 128 °C (1 mmHg)

- Melting Point : 28-30 °C

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Polyamine Metabolism Inhibition : Research indicates that derivatives of phenylbenzylamine, including this compound, can act as substrates for polyamine oxidases (PAOs). These enzymes are crucial in regulating polyamine levels in cells, which are essential for cell proliferation and signaling. Competitive inhibition of PAOs by these compounds can lead to increased levels of reactive oxygen species (ROS), potentially inducing cytotoxic effects in certain cell types .

- Antimicrobial Activity : Some studies have suggested that phenylbenzylamine derivatives possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains by interfering with cell wall synthesis through the inhibition of transglycosidation and transpeptidation processes .

- Potential Anticancer Properties : The structural characteristics of this compound suggest it may interact with specific molecular targets involved in cancer progression. Its ability to inhibit certain deubiquitinases has been highlighted as a potential therapeutic avenue for anticancer strategies .

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Polyamine Oxidase :

A study investigated the effects of a bis(phenylbenzyl) analog on the enzyme activity of PAO derived from Encephalitozoon cuniculi. The results demonstrated that this compound acted as a competitive inhibitor, significantly affecting the enzyme's kinetics and leading to increased peroxide production, which is linked to oxidative stress in cells . -

Antimicrobial Efficacy :

Another research effort focused on the synthesis of novel benzylamine derivatives, including this compound. These compounds were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth and suggesting a mechanism involving disruption of cell wall integrity .

Eigenschaften

IUPAC Name |

(3-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHABRRJMGVELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375136 | |

| Record name | 3-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-49-7 | |

| Record name | 3-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.